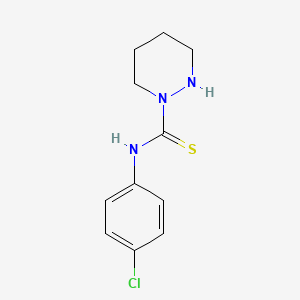
1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- is a heterocyclic compound that contains a pyridazine ring fused with a carbothioamide group and a 4-chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- typically involves the reaction of pyridazine derivatives with thiourea and 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the preparation of intermediate compounds, followed by their cyclization and functionalization to obtain the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process .
化学反応の分析
Types of Reactions
1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties
作用機序
The mechanism of action of 1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are explored for their antimicrobial and anticancer properties.
Uniqueness
1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- is unique due to its specific combination of a pyridazine ring with a carbothioamide group and a 4-chlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
CAS番号 |
59925-81-4 |
|---|---|
分子式 |
C11H14ClN3S |
分子量 |
255.77 g/mol |
IUPAC名 |
N-(4-chlorophenyl)diazinane-1-carbothioamide |
InChI |
InChI=1S/C11H14ClN3S/c12-9-3-5-10(6-4-9)14-11(16)15-8-2-1-7-13-15/h3-6,13H,1-2,7-8H2,(H,14,16) |
InChIキー |
GVAOWSKSDGPDLH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(NC1)C(=S)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


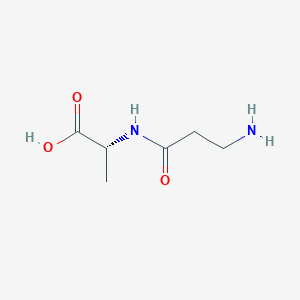
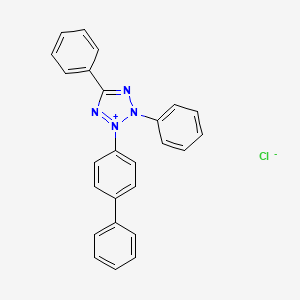

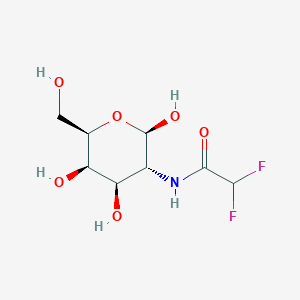
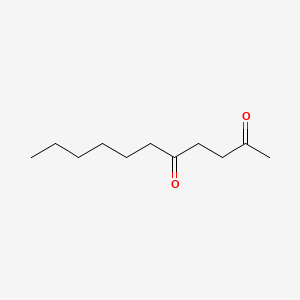
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
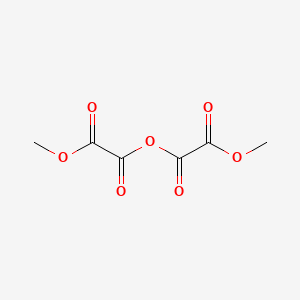
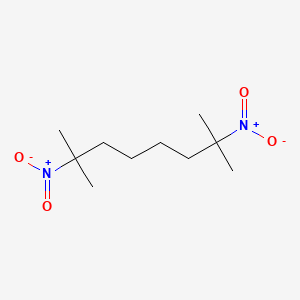

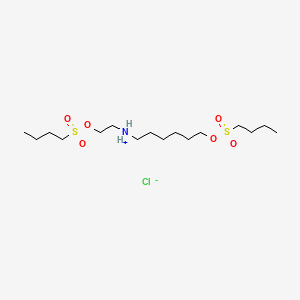

![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
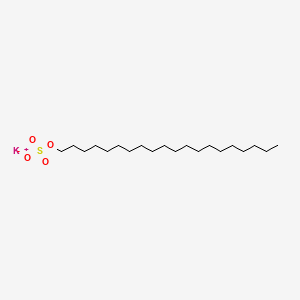
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
